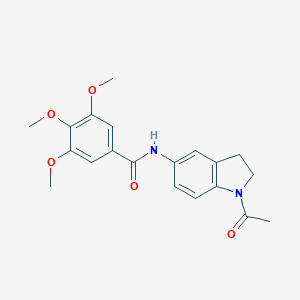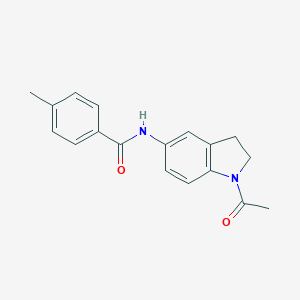![molecular formula C22H18N2O3S B300235 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a crucial role in the immune system and is involved in the pathogenesis of many autoimmune diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide is a JAK inhibitor that targets the JAK-STAT signaling pathway. JAKs are intracellular tyrosine kinases that are activated by cytokine receptors and play a crucial role in the immune system. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. By inhibiting JAKs, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide blocks the downstream signaling of multiple cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of JAKs by 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide also inhibits the proliferation and activation of T cells, which play a key role in the pathogenesis of autoimmune diseases. In addition, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have an immunomodulatory effect on dendritic cells, which are antigen-presenting cells that play a crucial role in initiating and regulating immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of selectivity for JAK1 and JAK3, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide. One area of focus is the development of more selective JAK inhibitors that target specific JAK isoforms. This could potentially reduce the off-target effects of 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide and increase its effectiveness in treating autoimmune diseases. Another area of focus is the identification of biomarkers that can predict response to JAK inhibition. This could help to personalize treatment for patients with autoimmune diseases and improve clinical outcomes. Finally, there is ongoing research on the use of JAK inhibitors in combination with other drugs, such as biologics and small molecule inhibitors, to achieve synergistic effects and improve treatment outcomes.
Métodos De Síntesis
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercaptobenzothiazole to obtain 2-(2-mercaptophenyl)benzoic acid. This intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a palladium catalyst to obtain 2-(2-cyanophenylsulfanyl)benzoic acid. The final step involves the reaction of 2-(2-cyanophenylsulfanyl)benzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent to obtain 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In preclinical studies, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit JAK1 and JAK3, which are involved in the signaling pathways of multiple cytokines that play a role in the pathogenesis of autoimmune diseases. In clinical trials, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C22H18N2O3S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-(2-cyanophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-12-11-16(13-19(18)27-2)24-22(25)17-8-4-6-10-21(17)28-20-9-5-3-7-15(20)14-23/h3-13H,1-2H3,(H,24,25) |
Clave InChI |
JTZHODUOFYNZJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)





![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B300173.png)


![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)